molecular formula C20H15NO3 B8071049 2,2-Dimethyl-4'-fluoropropiophenone CAS No. 63716-64-3

2,2-Dimethyl-4'-fluoropropiophenone

Cat. No.: B8071049
CAS No.: 63716-64-3
M. Wt: 317.3 g/mol
InChI Key: WBDTXCLZEVWWFL-UHFFFAOYSA-N
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Description

8-Quinolinolium 1’-hydroxy-2’-naphthoate is a complex organic compound known for its unique chemical structure and diverse applications. This compound is often used in coordination chemistry and has significant biological activities. It is a derivative of 8-hydroxyquinoline, which is a well-known chelating agent.

Preparation Methods

The synthesis of 8-Quinolinolium 1’-hydroxy-2’-naphthoate typically involves the reaction of 8-hydroxyquinoline with 1-hydroxy-2-naphthoic acid. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

8-Quinolinolium 1’-hydroxy-2’-naphthoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinolinolium naphthoate derivatives.

    Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Quinolinolium 1’-hydroxy-2’-naphthoate has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Quinolinolium 1’-hydroxy-2’-naphthoate involves its ability to chelate metal ions. This chelation process can disrupt the function of metal-dependent enzymes and proteins, leading to various biological effects. The compound can also interact with cellular components, affecting cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 8-Quinolinolium 1’-hydroxy-2’-naphthoate include:

    8-Hydroxyquinoline: A parent compound with similar chelating properties.

    8-Quinolinolium salicylate: Another derivative with antimicrobial properties.

    8-Quinolinolium-3’-hydroxy-2’-naphthoate: A closely related compound with similar chemical and biological activities. The uniqueness of 8-Quinolinolium 1’-hydroxy-2’-naphthoate lies in its specific structure, which allows for unique interactions and applications compared to its analogs.

Properties

IUPAC Name

5-(hydroxymethyl)-2-quinolin-8-yloxynaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-12-14-5-1-7-16-15(14)9-10-18(20(16)23)24-17-8-2-4-13-6-3-11-21-19(13)17/h1-11,22-23H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBDTXCLZEVWWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C4=CC=CC(=C4C=C3)CO)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80980098
Record name 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63716-64-3
Record name 8-Quinolinolium 1'-hydroxy-2'-naphthoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hydroxymethyl)-2-[(quinolin-8-yl)oxy]naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80980098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dimethyl-4'-fluoropropiophenone
Reactant of Route 2
2,2-Dimethyl-4'-fluoropropiophenone
Reactant of Route 3
2,2-Dimethyl-4'-fluoropropiophenone
Reactant of Route 4
2,2-Dimethyl-4'-fluoropropiophenone
Reactant of Route 5
2,2-Dimethyl-4'-fluoropropiophenone
Reactant of Route 6
Reactant of Route 6
2,2-Dimethyl-4'-fluoropropiophenone

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